Product packaging for Dermaseptin AA-3-6(Cat. No.:)

Dermaseptin AA-3-6

Cat. No.: B1577121
Attention: For research use only. Not for human or veterinary use.
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Description

Dermaseptin AA-3-6 is a synthetic 35-amino acid cationic peptide (Sequence: H-Gly-Met-Trp-Ser-Thr-Ile-Arg-Asn-Val-Gly-Lys-Ser-Ala-Ala-Lys-Ala-Ala-Asn-Leu-Pro-Ala-Lys-Ala-Ala-Leu-Gly-Ala-Ile-Ser-Glu-Ala-Val-Gly-Glu-Gln-OH) with a molecular weight of 3468.8 Da . It belongs to the dermaseptin family of antimicrobial peptides (AMPs) originally isolated from the skin of the Agalychnis annae (yellow-eye leaf) frog found in Southern Mexico . These peptides are a crucial component of the innate immune defense system in amphibians . Dermaseptins, including AA-3-6, are characterized by a polycationic nature and a high propensity to adopt an amphipathic alpha-helical structure in hydrophobic environments, a key feature for their mechanism of action . They exhibit broad-spectrum activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria, fungi, yeasts, protozoa, and enveloped viruses, and have also demonstrated anti-tumor effects in vitro . The primary mechanism of action for dermaseptins is believed to be through interaction with microbial membranes . Their cationic charge facilitates binding to negatively charged phospholipid head groups on bacterial membranes. Subsequently, the amphipathic helix can embed itself into the membrane, leading to disruption of the membrane integrity via "carpet-like" or "barrel-stave" models, ultimately causing cell lysis and death . This mechanism provides a rapid bactericidal effect and is associated with a low propensity for bacterial resistance development . This compound is supplied as a lyophilized powder with a high purity of >97.5% . It is intended for research purposes only, such as investigating novel antimicrobial agents to combat multidrug-resistant bacteria, exploring mechanisms of membrane-permeabilizing peptides, and studying its potential anticancer properties . This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications or human use. Proper handling and storage at or below -20°C are recommended .

Properties

bioactivity

Antibacterial

sequence

GMWSTIRNVGKSAAKAANLPAKAALGAISEAV

Origin of Product

United States

Molecular and Genetic Foundation of Dermaseptin Aa 3 6

Biosynthesis and Precursor Processing Pathways

The production of mature dermaseptins is a multi-step process that begins with the synthesis of a larger precursor protein, known as a prepro-dermaseptin. sci-hub.se This precursor undergoes a series of cleavages and modifications to yield the final, active peptide.

The genetic blueprint for dermaseptins reveals a remarkably conserved N-terminal region across the entire superfamily, even between different frog species. sci-hub.sekambonomad.com This precursor molecule has a standard tripartite structure. embrapa.br It begins with a highly conserved, hydrophobic signal peptide of approximately 22 amino acid residues. nih.govfrontiersin.orgmdpi.com This signal peptide acts as a guide, directing the nascent protein for secretion. embrapa.br

Following the signal peptide is an acidic propiece (or proregion) of about 22-23 residues. embrapa.brfrontiersin.org This segment is also highly conserved and terminates with a specific processing signal, typically the dibasic pair Lys-Arg (Lysine-Arginine). sci-hub.seembrapa.br The signal peptide and the initial part of the acidic propiece are encoded by a conserved "secretory cassette" exon, a feature that suggests a shared evolutionary origin for directing these varied peptides into the secretory pathway. nih.govnih.gov The remainder of the precursor contains the C-terminal domain that will become the mature antimicrobial peptide, a region characterized by significant sequence variation. sci-hub.seresearchgate.net

Table 1: Typical Architecture of a Prepro-dermaseptin

Component Typical Length (Amino Acids) Key Features
Signal Peptide ~22 Hydrophobic; directs protein for secretion; highly conserved. nih.govmdpi.com
Acidic Propiece ~23-25 Acidic residues; highly conserved; ends in a processing signal. nih.govfrontiersin.org
Processing Signal 2 Typically Lys-Arg (KR); site for enzymatic cleavage. sci-hub.sefrontiersin.org

| Mature Peptide | 24-34 | Variable sequence; corresponds to the final, active peptide. nih.govmdpi.com |

The transformation from an inactive precursor to a functional dermaseptin (B158304) involves several critical post-translational modifications (PTMs). researchgate.netptgcn.com The process is initiated within the granular glands of the frog's skin where the peptides are synthesized and stored. sci-hub.semdpi.com

The first step is the removal of the N-terminal signal peptide, converting the prepro-dermaseptin into a pro-dermaseptin. sci-hub.se Subsequently, the acidic propiece is cleaved at the Lys-Arg processing site by a prohormone convertase enzyme. frontiersin.orgmdpi.com This releases the mature peptide sequence.

A final, common modification for many dermaseptins is C-terminal amidation. mdpi.comresearchgate.net In this process, a C-terminal glycine (B1666218) residue in the precursor sequence acts as an amide donor, resulting in a neutral amide group at the end of the mature peptide. frontiersin.org This amidation is a crucial modification that can neutralize the negative charge of the C-terminal carboxyl group, potentially enhancing the peptide's antimicrobial activity. researchgate.net

Conserved Signal Peptide and Acidic Propiece Architecture

Gene Expression and Regulation in Amphibian Skin

Dermaseptins constitute a key component of the amphibian's innate immune system and chemical defense mechanism. researchgate.netgenscript.com The expression of the genes encoding these peptides is localized to the granular glands distributed throughout the frog's skin. sci-hub.seresearchgate.net These glands synthesize and store the peptides as processed, mature molecules within large granules. sci-hub.se

The release of this peptide cocktail from the glands is a regulated process, typically triggered by stress, injury, or an encounter with a predator or pathogen. mdpi.comresearchgate.net While dermaseptins are found across the skin, there is evidence to suggest spatial compartmentalization, where specific types of serous glands may produce and store particular members of the dermaseptin family. embrapa.br The expression of antimicrobial peptides is genetically determined, with each species producing its own unique array of peptides. mdpi.com

Comparative Genomics and Evolutionary Divergence within the Dermaseptin Superfamily

The dermaseptin superfamily is a prime example of a gene-based combinatorial library, showcasing remarkable diversity generated through evolutionary mechanisms. nih.govexlibrisgroup.com While the precursors share a highly conserved N-terminal preprosequence, the C-terminal domains that form the mature peptides are markedly varied. sci-hub.seresearchgate.netkambonomad.com This divergence gives rise to several distinct families of peptides, each grouped based on structural characteristics. sci-hub.seresearchgate.net No single peptide from one species has been found to have an identical amino acid sequence in another, highlighting impressive interspecies divergence. sci-hub.se

The evolution of the dermaseptin gene superfamily is driven by processes of repeated gene duplication followed by focal hypermutation of the sequence that codes for the mature peptide. researchgate.netnih.gov These mutations are then subjected to positive (diversifying) selection, which favors the retention of novel peptide variants. nih.gov This rapid evolution allows frogs to adapt their chemical defenses to a wide array of and constantly changing environmental pathogens. mdpi.com The fundamental genetic structure, with the secretory signal on a separate exon from the mature peptide sequence, allows for the "mixing and matching" of these domains, facilitating the rapid evolution of new, functional peptides. nih.govnih.gov

Table 2: Representative Families within the Dermaseptin Superfamily

Peptide Family Example Source Organism(s) Reference
Dermaseptins (sensu stricto) Phyllomedusa species sci-hub.senih.gov
Phylloseptins Phyllomedusa species sci-hub.senih.gov
Dermatoxins Phyllomedusa species sci-hub.senih.gov
Plasticins Hylidae family nih.gov
Phylloxins Phyllomedusa species sci-hub.senih.gov
Caerins Hylidae family sci-hub.seresearchgate.net
Aureins Hylidae family sci-hub.seresearchgate.net

| Hyposins | Hylidae family | nih.gov |

Structural Characterization and Conformational Dynamics of Dermaseptin Aa 3 6

Primary Structure Elucidation and Amino Acid Composition

The primary structure of Dermaseptin (B158304) AA-3-6, a peptide isolated from the skin secretions of the frog Agalychnis annae, reveals a specific sequence of amino acids that dictates its fundamental properties. embrapa.br Like other members of the dermaseptin family, it is a cationic peptide, typically composed of 24 to 34 amino acids. mdpi.com A hallmark of the dermaseptin family is the presence of a highly conserved tryptophan (Trp) residue at the third position from the N-terminus. oup.comnih.gov Additionally, a recurring motif, often -AA(A/G)KAAL(G/N)A-, is frequently observed in the central region of these peptides. mdpi.comnih.gov The primary structure of Dermaseptin AA-3-6 is crucial for its initial electrostatic interactions with microbial membranes. The specific amino acid composition, rich in lysine (B10760008) (Lys) residues, imparts a net positive charge to the peptide. mdpi.comoup.com This cationicity is a key determinant of its ability to selectively target the negatively charged components of microbial cell membranes. vulcanchem.com The precise sequence and composition are typically determined through a combination of techniques including Edman degradation and mass spectrometry, which provide detailed information on the amino acid sequence and molecular weight. The gene encoding the precursor of this compound, identified through cDNA analysis, shows a signal peptide region of 22 residues and an acidic prosegment of 22-23 residues. embrapa.br

Table 1: Amino Acid Properties in Dermaseptin Peptides

Amino Acid Property Role in Dermaseptin Structure & Function
Lysine (Lys) Cationic (Positively Charged) Contributes to the net positive charge, facilitating electrostatic attraction to negatively charged microbial membranes. mdpi.comoup.com
Tryptophan (Trp) Aromatic, Hydrophobic Conserved at position 3, plays a crucial role in anchoring the peptide to the membrane interface. oup.comnih.gov
Alanine (Ala), Glycine (B1666218) (Gly), Leucine (B10760876) (Leu) Hydrophobic Form the nonpolar face of the amphipathic helix, driving insertion into the lipid bilayer. mdpi.comnih.gov

| Aspartic Acid (Asp), Glutamic Acid (Glu) | Anionic (Negatively Charged) | Substitution of these with cationic residues like lysine can enhance antimicrobial activity. vulcanchem.com |

Secondary and Tertiary Conformation in Membrane-Mimicking Environments

In aqueous solutions, dermaseptins like AA-3-6 typically exist in a disordered or random coil conformation. vulcanchem.commdpi.com However, upon encountering a membrane environment, they undergo a significant conformational change, folding into a well-defined structure that is critical for their antimicrobial function. vulcanchem.commdpi.com

Formation of Amphipathic α-Helical Structures

A defining characteristic of dermaseptins in a membrane-mimicking environment, such as in the presence of lipid vesicles or organic solvents like trifluoroethanol (TFE), is their adoption of an amphipathic α-helical structure. nih.govvulcanchem.commdpi.com This means that the helical peptide segregates its hydrophobic and hydrophilic amino acid residues onto opposite faces of the helix. nih.gov The hydrophobic face interacts with the lipid core of the membrane, while the cationic and polar residues on the hydrophilic face remain exposed to the aqueous environment or interact with the charged headgroups of the membrane phospholipids. mdpi.comresearchgate.net This amphipathic nature is crucial for their ability to disrupt the membrane integrity. mdpi.comvulcanchem.com The α-helical conformation is often more pronounced at the N-terminus of the molecule. vulcanchem.com

Role of Hydrophobic and Cationic Residues in Conformational Stability

The stability of the α-helical conformation is maintained by the specific arrangement of its constituent amino acids. The hydrophobic residues, such as leucine, alanine, and tryptophan, form a nonpolar face that drives the peptide's insertion into the hydrophobic core of the bacterial membrane. researchgate.net The cationic residues, predominantly lysine, are strategically positioned on the opposite, hydrophilic face. mdpi.com This segregation of charged and non-polar residues is fundamental to the peptide's ability to interact with and disrupt the lipid bilayer. mdpi.comresearchgate.net The electrostatic interactions between the positively charged lysine residues and the negatively charged components of microbial membranes, such as phosphatidylglycerol and cardiolipin, are the initial driving force for peptide-membrane association. vulcanchem.com Following this initial binding, the hydrophobic interactions between the nonpolar face of the helix and the lipid acyl chains further stabilize the peptide within the membrane, leading to its disruptive action. researchgate.net Some dermaseptins even feature a tripartite structure with a central hydrophobic core flanked by cationic termini, which facilitates spontaneous membrane insertion. researchgate.net

Biophysical Characterization Techniques in Structural Analysis

A variety of biophysical techniques are employed to investigate the structural characteristics of dermaseptins like AA-3-6.

Table 2: Biophysical Techniques for Dermaseptin Structural Analysis

Technique Information Obtained Reference
Circular Dichroism (CD) Spectroscopy Provides information about the secondary structure content (e.g., α-helix, β-sheet, random coil) of the peptide in different environments. It is instrumental in observing the conformational transition from a random coil in aqueous solution to an α-helix in membrane-mimicking solvents or in the presence of lipid vesicles. mdpi.commdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Allows for the determination of the three-dimensional structure of the peptide at atomic resolution. 2D-NMR techniques can reveal the specific residues involved in the helical structure and their orientation within a membrane-mimicking environment. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy Can be used to study the secondary structure and orientation of the peptide when bound to lipid membranes.
Surface Plasmon Resonance (SPR) Measures the binding affinity and kinetics of the peptide's interaction with lipid bilayers, providing insights into the initial association step. researchgate.netresearchgate.net
Isothermal Titration Calorimetry (ITC) Determines the thermodynamic parameters of the peptide-membrane binding interaction, such as enthalpy and entropy changes, offering a deeper understanding of the driving forces behind the association. mdpi.com

| Atomic Force Microscopy (AFM) | Provides high-resolution images of the morphological changes induced by the peptide on the surface of bacterial membranes, visualizing the disruptive effects. | nih.gov |

These techniques, often used in combination, provide a comprehensive picture of the structural dynamics of this compound, from its primary amino acid sequence to its functional, membrane-disrupting conformation. This detailed structural knowledge is invaluable for understanding its mechanism of action and for the rational design of novel antimicrobial agents with improved efficacy.

Mechanistic Insights into the Biological Actions of Dermaseptin Aa 3 6

Membrane Interaction and Permeabilization Mechanisms

The primary and most well-documented mechanism of action for dermaseptins, including Dermaseptin (B158304) AA-3-6, is the disruption of the cell membrane of target organisms. vulcanchem.comresearchgate.net This process is initiated by the peptide's ability to selectively recognize and bind to microbial membranes over those of mammalian cells. vulcanchem.com

The initial attraction between Dermaseptin AA-3-6 and a target cell is governed by electrostatic interactions. vulcanchem.commdpi.com Dermaseptins are cationic peptides, meaning they carry a net positive charge. nih.govoup.com This positive charge facilitates a strong attraction to the negatively charged components found on the surface of microbial cell membranes, such as phospholipids. vulcanchem.commdpi.comoup.com

Following this initial electrostatic binding, hydrophobic interactions come into play. vulcanchem.comnih.gov Dermaseptins, including this compound, are amphipathic molecules, possessing both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. vulcanchem.comnih.gov This dual nature is critical for their function. Upon binding to the membrane surface, the peptide undergoes a conformational change, often adopting an α-helical structure. vulcanchem.comnih.gov This structure orients the hydrophobic residues towards the lipid core of the membrane, allowing the peptide to insert itself into the bilayer. nih.gov

Table 1: Key Physicochemical Properties Influencing Membrane Interaction

PropertyRole in Membrane Interaction
Cationicity (Net Positive Charge) Mediates initial electrostatic attraction to negatively charged microbial membranes. vulcanchem.commdpi.comoup.com
Amphipathicity Allows for both electrostatic binding (hydrophilic face) and insertion into the lipid bilayer (hydrophobic face). vulcanchem.comnih.gov
Hydrophobicity Drives the insertion of the peptide into the nonpolar core of the cell membrane. nih.govnih.gov
α-Helical Structure A common secondary structure adopted upon membrane interaction, which facilitates membrane disruption. vulcanchem.comnih.gov

Two primary models have been proposed to explain how α-helical antimicrobial peptides like dermaseptins disrupt the membrane once they have bound and inserted themselves: the "barrel-stave" model and the "carpet" model. nih.govnih.gov

In the barrel-stave model , the peptides aggregate and insert into the membrane, forming a pore or channel. The hydrophobic surfaces of the peptides align with the lipid core of the membrane, while the hydrophilic surfaces face inward, creating a water-filled channel through which cellular contents can leak out. nih.gov

The carpet model , first proposed to describe the action of a dermaseptin, suggests a different mechanism. sci-hub.senih.gov In this model, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. sci-hub.senih.gov Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of micelles and causing a general loss of membrane integrity rather than forming discrete pores. nih.gov Evidence suggests that many dermaseptins, and likely this compound, act via this carpet mechanism. nih.gov

The interaction and subsequent disruption of the cell membrane by this compound lead to significant changes in membrane integrity and potential. researchgate.netnih.gov The formation of pores or the detergent-like action of the peptide leads to the permeabilization of the membrane. vulcanchem.comnih.gov This allows for the leakage of essential intracellular components, such as ions and metabolites, and the influx of water, ultimately leading to cell death. researchgate.net

Furthermore, the activity of these peptides can cause depolarization of the membrane potential. nih.gov The membrane potential is crucial for many cellular processes, including ATP synthesis and transport of molecules across the membrane. nih.gov Its disruption is another key factor contributing to the antimicrobial effect of this compound.

Models of Membrane Disruption (e.g., Barrel-Stave, Carpet)

Intracellular Targets and Non-Membranolytic Modes of Action

While membrane disruption is a primary mechanism, some antimicrobial peptides can translocate across the cell membrane and interact with intracellular targets. nih.govfrontiersin.org Although less is known specifically about the intracellular actions of this compound, research on other dermaseptins suggests that once inside the cell, they can interfere with vital cellular processes. nih.gov Potential intracellular targets could include DNA, RNA, and various enzymes, leading to the inhibition of nucleic acid and protein synthesis. nih.govfrontiersin.org These non-membranolytic modes of action can act in concert with membrane permeabilization to ensure effective killing of the pathogen. nih.gov

Modulation of Pathogen Cellular Processes

Beyond direct killing, this compound can also modulate various cellular processes within the pathogen, further contributing to its antimicrobial effect. nih.gov

Recent studies on dermaseptins have revealed their ability to induce oxidative stress in fungal pathogens like Candida auris. nih.govresearchgate.net This is a significant finding as oxidative stress is a potent mechanism for cell damage. Dermaseptin treatment has been shown to lead to an increase in the levels of reactive oxygen species (ROS) within the fungal cell. nih.gov ROS can damage cellular components such as proteins, lipids, and DNA, leading to cellular dysfunction and death. nih.gov

The induction of oxidative stress by dermaseptins appears to involve the modulation of the pathogen's own antioxidant enzyme systems. nih.govresearchgate.net Studies have shown changes in the activity and gene expression of key antioxidant enzymes like catalase and superoxide (B77818) dismutase in response to dermaseptin exposure. nih.gov This disruption of the pathogen's ability to cope with oxidative stress enhances the antimicrobial efficacy of the peptide.

Triggering of Apoptotic Pathways in Target Cells

Beyond direct membrane lysis, members of the dermaseptin family are known to induce programmed cell death, or apoptosis, in a variety of target cells, including pathogenic fungi and cancer cells. nih.govfrontiersin.org This mechanism represents a more complex and nuanced mode of action than simple membrane permeabilization. The induction of apoptosis by dermaseptins often involves the perturbation of intracellular organelles, particularly the mitochondria. nih.govuonbi.ac.ke

Research on various dermaseptin peptides has revealed that they can trigger apoptotic cascades through several mechanisms. For instance, some dermaseptins initiate apoptosis by disrupting the mitochondrial membrane potential. mdpi.comrsc.org This disruption can lead to the release of pro-apoptotic factors and the activation of caspase enzymes, which are central executioners of the apoptotic process. frontiersin.orgmdpi.com Studies on dermaseptin-PS1, for example, have shown that it can induce the intrinsic apoptosis signaling pathway at concentrations lower than those required for necrotic cell membrane disruption. mdpi.commdpi.com Similarly, Dermaseptin B2 has been observed to stimulate caspase-3 in cancer cells, indicative of a classic apoptotic pathway, although it may also induce necrotic-like effects at higher concentrations. uonbi.ac.kemdpi.com

In pathogenic fungi, the apoptotic mechanisms triggered by dermaseptins can be quite specific. Peptides from the dermaseptin family have been shown to trigger an Aif1-dependent apoptosis pathway in fungi. nih.gov More recent studies on the emerging multidrug-resistant fungus Candida auris have demonstrated that dermaseptin can induce apoptosis in a dose-dependent manner, a finding associated with an increase in oxidative stress within the fungal cells. rsc.orgresearchgate.net The ability of dermaseptins to selectively trigger these self-destruction pathways in target cells while having lower toxicity toward mammalian cells underscores their therapeutic potential. mdpi.com The specific pathway engaged can depend on the peptide's concentration and the target cell type. mdpi.com

Table 1: Apoptotic Effects of Dermaseptin Family Peptides on Target Cells

Dermaseptin Peptide Target Cell Type Observed Apoptotic Mechanism Reference(s)
Dermaseptin-PS1 Cancer Cells Induction of intrinsic apoptosis signaling pathway. mdpi.commdpi.com
Dermaseptin B2 Human PC3 cancer cells Alteration in mitochondrial membrane potential and stimulation of caspase-3. mdpi.com
General Dermaseptins Fungi (S. cerevisiae) Triggers Aif1-dependent apoptosis. nih.gov
General Dermaseptin Candida auris Induction of apoptosis associated with increased oxidative stress. rsc.orgresearchgate.net

| Dermaseptin-PS4 | Cancer Cells | Deduced to involve antineoplastic pathways in addition to electrostatic interaction. | mdpi.com |

Interference with Microbial Quorum Sensing

Quorum sensing (QS) is a sophisticated cell-to-cell communication system used by bacteria to coordinate collective behaviors, such as biofilm formation and virulence factor expression, based on population density. mdpi.compeerj.com Disrupting this signaling system presents an attractive anti-virulence strategy. Certain antimicrobial peptides (AMPs), including derivatives of dermaseptin, have been shown to interfere with microbial QS systems. peerj.comvulcanchem.com

The primary mechanism of action for dermaseptins is membrane disruption, but their utility can be enhanced by combining them with molecules that specifically target QS. vulcanchem.com A notable example is a chimeric peptide created by fusing a dermaseptin derivative with an RNAIII-inhibiting peptide (RIP). vulcanchem.com RIP is a known inhibitor of the staphylococcal QS system. This hybrid peptide demonstrated a synergistic effect, where the dermaseptin component disrupts the bacterial membrane, potentially facilitating the entry or action of the RIP moiety, which then effectively quenches the QS signaling cascade. vulcanchem.com This approach was highly effective in preventing staphylococcal infections. vulcanchem.com

Table 2: Examples of Antimicrobial Peptides Interfering with Quorum Sensing

Peptide / Derivative Target Organism QS System/Mechanism Affected Reference(s)
Dermaseptin derivative-RIP chimera Staphylococcus aureus (MRSA), S. epidermidis (MRSE) Synergistic action: membrane disruption combined with inhibition of the RNAIII-based QS system. vulcanchem.com
LL-37 (human cathelicidin) Pseudomonas aeruginosa Inhibition of Las and Rhl QS system transcription; upregulation of genes for type IV pili. mdpi.com
Indolicidin Pseudomonas aeruginosa Inhibition of Las and Rhl QS system transcription. mdpi.com

| Tryptophan-containing peptides | Pseudomonas aeruginosa | Reduction in virulence factor production by regulating the gene expression of Las and Rhl systems. | peerj.com |

Regulation of Pathogen Gene Expression

Dermaseptins and other antimicrobial peptides can exert profound effects on target cells by modulating the expression of critical genes, a mechanism that extends beyond immediate killing. researchgate.netpeerj.com This regulatory action can cripple a pathogen's ability to cause disease, survive stress, or proliferate.

In the context of anticancer activity, Dermaseptin B2 has been shown to significantly downregulate the expression of genes crucial for cancer progression in rhabdomyosarcoma cells. uonbi.ac.ke Specifically, it reduced the expression of the MYC oncogene, which drives cell proliferation, as well as genes involved in angiogenesis and metastasis such as FGFR1 (Fibroblast growth factor receptor 1), CXCR7 (Chemokine receptor 7), and NOTCH1. uonbi.ac.ke This demonstrates a targeted effect on the signaling pathways that govern cancer cell growth and survival. uonbi.ac.ke

Within microbial pathogens, dermaseptins can also alter gene expression profiles. A study on Candida auris revealed that exposure to a dermaseptin peptide influenced the expression of genes encoding antioxidant enzymes. rsc.org This modulation of the oxidative stress response system is a key part of the peptide's antifungal mechanism. By altering the expression of these survival-critical genes, the peptide can render the pathogen more susceptible to damage. Furthermore, the anti-virulence activity of some AMPs is directly linked to their ability to inhibit the expression of genes controlled by quorum sensing. peerj.com This includes the downregulation of genes responsible for producing toxins, proteases, and biofilm matrix components. peerj.com For instance, the dermaseptin S4 derivative S4(1-16)M4Ka has been noted to inhibit immature biofilms, a process intrinsically linked to the regulation of biofilm-associated genes. peerj.com

Table 3: Effects of Dermaseptin Family Peptides on Pathogen Gene Expression

Dermaseptin Peptide Target Organism/Cell Effect on Gene Expression Specific Genes Modulated Reference(s)
Dermaseptin B2 Rhabdomyosarcoma (RD) cells Downregulation of genes involved in proliferation, angiogenesis, and metastasis. MYC, CXCR7, FGFR1, NOTCH1 uonbi.ac.ke
General Dermaseptin Candida auris Influenced the expression of antioxidant enzyme genes. Antioxidant enzyme genes (specifics not detailed in source). rsc.org

| Dermaseptin S4 derivative (S4(1-16)M4Ka) | Pseudomonas fluorescens | Inhibition of immature biofilms, implying regulation of biofilm-related genes. | Biofilm-associated genes (inferred). | peerj.com |

Compound Reference Table

Spectrum of Biological Activities: Preclinical and in Vitro Efficacy of Dermaseptin Aa 3 6

Antibacterial Efficacy Studies

Dermaseptins, as a class, exhibit potent activity against both Gram-positive and Gram-negative bacteria. vulcanchem.comnih.govresearchgate.net Their mechanism of action is primarily attributed to the electrostatic interaction between the positively charged peptide and the negatively charged microbial cell membranes, leading to membrane permeabilization and cell death. vulcanchem.com

Activity against Gram-Positive Bacterial Strains

In vitro studies have consistently shown the effectiveness of dermaseptin (B158304) peptides against various Gram-positive bacteria. nih.govresearchgate.net For instance, dermaseptins have demonstrated activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Enterococcus faecalis. mdpi.comnih.gov One study highlighted that a dermaseptin derivative was effective against MRSA. researchgate.net The minimal inhibitory concentrations (MICs) of dermaseptins against these bacteria can vary depending on the specific peptide and bacterial strain.

Activity against Gram-Negative Bacterial Strains

Dermaseptins generally exhibit strong activity against Gram-negative bacteria. vulcanchem.comnih.govresearchgate.net Research has documented the efficacy of dermaseptin and its analogues against clinically relevant Gram-negative pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. mdpi.comresearchgate.net Derivatives of Dermaseptin S4 have shown activity against Acinetobacter baumannii, a multidrug-resistant Gram-negative bacterium, with MICs ranging from 3.125 to 12.5 µg/mL. nih.gov Another study reported that Dermaseptin-PH was effective against E. coli with a minimum inhibitory concentration (MIC) of 16 μM. nih.gov

Antibacterial Activity of Dermaseptin Analogues

Dermaseptin AnalogueBacterial StrainMIC (μg/mL)MBC (μg/mL)Reference
K4K20S4Acinetobacter baumannii3.1256.25 nih.gov
K4S4(1-16)Acinetobacter baumannii-12.5 nih.gov
Dermaseptin-PHEscherichia coli16 µM16 µM nih.gov
Dermaseptin-PHStaphylococcus aureus32 µM64 µM nih.gov

Anti-Biofilm Formation and Eradication

Biofilms, structured communities of bacteria, are notoriously resistant to conventional antibiotics. Several studies have investigated the potential of dermaseptins to inhibit biofilm formation and eradicate established biofilms. One study found that Dermaseptin-AC inhibited biofilm formation in MRSA at a concentration of 4 µM and had an eradicating effect on mature MRSA biofilms at 256 µM. researchgate.net Another dermaseptin analogue, K8,23-DPT9, demonstrated more effective anti-biofilm activity against S. aureus, MRSA, and E. coli compared to its parent peptide, although both showed weaker activity against already formed biofilms. mdpi.com

Antifungal Efficacy Studies

Dermaseptins have demonstrated significant antifungal properties, targeting a range of pathogenic yeasts and filamentous fungi. vulcanchem.comnih.govresearchgate.netmdpi.com

Activity against Yeasts (e.g., Candida species)

Dermaseptin peptides have shown potent activity against various Candida species, which are common causes of opportunistic fungal infections. vulcanchem.comnih.govresearchgate.netmdpi.com One study reported that Dermaseptin displayed strong antifungal activity against Candida albicans and Candida auris. nih.govrsc.org The minimum inhibitory concentration (MIC) of Dermaseptin against C. albicans strains was recorded as low as 0.125 μg/mL, while for C. auris strains, the MIC ranged from 7.81 to 15.62 μg/mL. nih.govrsc.org Dermaseptin-PH also exhibited activity against C. albicans with a MIC of 32 μM. nih.gov

Antifungal Activity of Dermaseptin against Candida Species

Dermaseptin PeptideFungal StrainMICMFCReference
DermaseptinCandida albicans0.125 μg/mL0.25 μg/mL nih.govrsc.org
DermaseptinCandida auris7.81–15.62 μg/mL15.62–31.25 μg/mL nih.govrsc.org
Dermaseptin-PHCandida albicans32 µM64 µM nih.gov

Activity against Filamentous Fungi

In addition to their effects on yeasts, dermaseptins have been shown to be active against filamentous fungi. mdpi.com For example, certain dermaseptins have demonstrated cytotoxic activity against Aspergillus fumigatus. nih.gov One study highlighted that dermaseptins display strong antifungal activity against filamentous fungi by interacting with their plasma membrane phospholipids, which leads to permeabilization of the cell membrane. researchgate.net

Antiprotozoal Activity

Dermaseptin and its analogs have demonstrated significant activity against various protozoan parasites. nih.gov Studies have shown that these peptides can effectively reduce the population of protozoa to undetectable levels within a few hours of incubation. researchgate.net For instance, Dermaseptin S3 and S4 derivatives have been found to target malarial parasites within host erythrocytes without causing harm to the host cell. nih.gov Furthermore, Dermaseptin O1 has shown activity against Schistosoma mansoni, Trypanosoma cruzi, and Leishmania amazonensis. nih.govresearchgate.net The mechanism of action is believed to involve the disruption of the parasite's cell membrane. mdpi.com

Antiviral Activity against Enveloped Viruses

Dermaseptins exhibit potent antiviral activity, particularly against enveloped viruses. sci-hub.seresearchgate.net The viral envelope appears to be the primary target for these peptides. researchgate.netui.ac.id Research has shown that dermaseptins like S4 can significantly inhibit the infection of viruses such as the rabies virus. researchgate.net The antiviral mechanism involves direct interaction with the viral envelope, which can prevent the virus from attaching to host cells and inhibit its replication. vulcanchem.com Analogs of Dermaseptin S4 have been shown to have antiviral activity against Zika virus at low concentrations. nih.gov

Anticancer Activity against Diverse Cell Lines

Several members of the dermaseptin family have been identified as having potent anticancer properties. nih.govresearchgate.net These peptides exhibit selective cytotoxicity towards cancer cells over normal cells, which is attributed to differences in their membrane compositions. vulcanchem.com Cancer cell membranes often have a higher concentration of negatively charged molecules, making them more susceptible to the cationic nature of dermaseptins. vulcanchem.com

Effects on Cancer Cell Proliferation and Viability

Dermaseptin analogs have been shown to inhibit the proliferation of a wide range of human cancer cell lines in a dose-dependent manner. nih.govmdpi.com For example, Dermaseptin-PH has demonstrated significant antiproliferative activity against breast cancer (MCF-7), non-small cell lung cancer (H157), glioblastoma (U251MG), and melanoma (MDA-MB-435S) cell lines. nih.govmdpi.com Similarly, Dermaseptin-PP was found to have a significant antiproliferative effect on H157, MCF-7, prostate cancer (PC-3), and U251 MG cells. frontiersin.orgnih.gov The mechanism behind this is believed to be the disruption of the cancer cell membrane, leading to cell death. vulcanchem.com

Below is a table summarizing the in vitro anticancer activity of various Dermaseptin analogs against different human cancer cell lines, presented as the half-maximal inhibitory concentration (IC50).

Cell LineCancer TypeDermaseptin AnalogIC50 (µM)
MCF-7 Breast AdenocarcinomaDermaseptin-PH0.69 nih.gov
Dermaseptin-PP2.92 nih.gov
Der-PS40.67 mdpi.com
H157 Non-Small Cell Lung CancerDermaseptin-PH2.01 nih.gov
Dermaseptin-PP1.55 nih.gov
Der-PS40.19 mdpi.com
U251MG Neuronal GlioblastomaDermaseptin-PH2.36 nih.gov
Dermaseptin-PP2.47 nih.gov
MDA-MB-435S MelanomaDermaseptin-PH9.94 nih.gov
Der-PS40.11 mdpi.com
PC-3 Prostate CarcinomaDermaseptin-PH11.8 nih.gov
Dermaseptin-PP4.15 nih.gov
Der-PS40.44 mdpi.com

Inhibition of Cancer Cell Migration

The migration of cancer cells is a critical step in metastasis. amegroups.org Dermaseptin B2 has been shown to inhibit the migration and motility of rhabdomyosarcoma (RD) cells in a wound healing assay. researchgate.netscirp.org This inhibition was observed to be time-dependent, with the most significant effect seen after 72 hours of treatment. scirp.org This suggests that dermaseptins may have the potential to interfere with the metastatic process of cancer.

Downregulation of Proliferative and Angiogenic Genes in Cancer Cells

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. mdpi.commdpi.com Dermaseptin B2 has been found to downregulate the expression of genes involved in proliferation and angiogenesis in rhabdomyosarcoma cells. scirp.orguonbi.ac.ke Specifically, it led to the downregulation of MYC, FGFR1, NOTCH1, and CXCR7 genes. scirp.orguonbi.ac.ke The downregulation of these genes, particularly NOTCH1 and CXCR7, which are key regulators of angiogenesis, suggests that Dermaseptin B2 can inhibit cancer progression by targeting these signaling pathways. scirp.orguonbi.ac.ke

Immunomodulatory Effects

In addition to their direct antimicrobial and anticancer activities, some dermaseptins also possess immunomodulatory properties. nih.gov Dermaseptin S1 has been shown to stimulate the microbicidal activities of polymorphonuclear leukocytes (PMNs), a type of white blood cell. nih.gov At low concentrations, it can prime PMNs to enhance their respiratory burst when stimulated by pathogens. nih.gov This stimulation of the host's innate immune response suggests that dermaseptins could play a dual role in fighting infections, both by directly killing pathogens and by boosting the immune system. nih.gov Furthermore, Dermaseptin-01 has demonstrated immunomodulatory effects in the context of Leishmania amazonensis infection. mdpi.com

Structure Activity Relationship Sar Studies of Dermaseptin Aa 3 6 and Derivatives

Impact of Peptide Length and Truncation on Activity

The length of a dermaseptin (B158304) peptide is a critical determinant of its antimicrobial and cytotoxic properties. Dermaseptins are typically composed of 28 to 34 amino acid residues. oup.comnih.govwikipedia.orgresearchgate.net Studies involving the truncation of these peptides have revealed that significant antimicrobial activity is often retained, and sometimes even enhanced, in shorter sequences, particularly those derived from the N-terminal domain.

Research on N-terminal fragments of various dermaseptins has shown that truncated peptides of 16 to 19 amino acids can maintain antimicrobial activity comparable to the full-length parent peptide. nih.gov For instance, a 16-mer derivative of dermaseptin S1 (DS1) displayed greater maximal antibacterial activity than the native 34-amino-acid peptide. researchgate.netresearchgate.net Similarly, a 19-mer truncated from the N-terminus of Dermaseptin-PC (DM-PC) exhibited similar antimicrobial potency to the parent peptide but with significantly reduced hemolytic effect. nih.gov

However, there is a minimum length threshold required for biological function. Truncation beyond a certain point leads to a substantial loss of activity. Studies have indicated that sequences shorter than 13 amino acid residues experience a significant reduction in their antimicrobial capabilities. nih.gov This suggests that a critical length is necessary to form a stable secondary structure, like an α-helix, which is essential for interacting with and disrupting microbial membranes. mdpi.com The C-terminal portion of the peptide, while sometimes contributing to nonspecific membrane lytic activity, can often be truncated to reduce toxicity without compromising potency. nih.govnih.gov For example, the truncation of the C-terminal end of dermaseptin S4 resulted in a less toxic peptide that did not lose its potency. nih.gov

Table 1: Impact of Truncation on Dermaseptin Activity This table is interactive. You can sort and filter the data.

Parent Peptide Derivative Length (Amino Acids) Key Finding Reference(s)
Dermaseptin S1 (DS1) 16-mer N-terminal fragment 16 More active than native DS1. researchgate.net, researchgate.net
Dermaseptin S4 (DRS-S4) K4S4(1-16) 16 Maintained antimicrobial activity; truncation of C-terminus reduced toxicity. nih.gov
Dermaseptin S4 (DRS-S4) Truncated N-terminal derivatives <13 Significant reduction in antimicrobial activity. nih.gov
Dermaseptin-PC (DM-PC) DMPC-19 19 Similar antimicrobial potency to parent peptide but significantly decreased hemolytic effect. nih.gov

Functional Role of Specific Amino Acid Residues and Conserved Motifs

The specific amino acid sequence and conserved motifs within dermaseptins are fundamental to their function. The dermaseptin family shares several common structural characteristics, including a highly conserved tryptophan (Trp) residue at position 3 of the N-terminus. oup.comnih.govunito.itmdpi.com This residue is considered crucial for the peptide's activity. Another signature feature is a conserved sequence motif, often -AA(G)KAALG(N)A-, located in the middle region of the peptide. nih.govnih.govmdpi.com

The N-terminal region of dermaseptins is critical for their biological activity, including both antimicrobial and antiviral functions. vulcanchem.com It is believed that the N-terminal domain is responsible for the selective interaction with the bacterial cell membrane. nih.govresearchgate.net Upon encountering a membrane, dermaseptins undergo a conformational change from a random coil to an α-helical structure. vulcanchem.com This amphipathic α-helix, with its distinct hydrophobic and hydrophilic faces, is essential for membrane interaction and disruption. The N-terminus is particularly important for maintaining this helical structure. vulcanchem.com

The conserved central motif, such as -AA/GKAA-, also contributes to the formation of the amphipathic α-helical structure. mdpi.comresearchgate.net This region is vital for the peptide's ability to insert into and destabilize the lipid bilayer of target cells. oup.com Studies involving amino acid substitutions within these key regions have been instrumental in elucidating their precise roles in the peptide's mechanism of action.

Influence of Net Charge and Hydrophobicity on Biological Efficacy

Net Charge: Dermaseptins are cationic peptides, typically possessing a net positive charge between +3 and +6, due to the presence of multiple lysine (B10760008) (Lys) residues. mdpi.comunito.it This positive charge is a critical factor, facilitating the initial electrostatic interaction with the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. oup.commdpi.comvulcanchem.com Increasing the net positive charge, often through the substitution of neutral or acidic amino acids with basic ones like lysine, can enhance the binding affinity to bacterial membranes and improve antimicrobial potency. nih.govmdpi.com For example, modifying dermaseptin S4 by increasing its net positive charge led to maintained high biological activity. nih.gov

Hydrophobicity: Hydrophobicity dictates the peptide's ability to insert into and disrupt the nonpolar lipid core of the cell membrane. nih.gov While essential for lytic activity, excessive hydrophobicity can lead to a loss of selectivity and increased toxicity toward mammalian cells, which are zwitterionic and less negatively charged than bacterial cells. mdpi.com Therefore, an optimal balance is required. Rational design of dermaseptin analogues often involves modulating hydrophobicity to enhance antimicrobial efficacy without significantly increasing cytotoxicity. mdpi.comnih.gov Studies on Dermaseptin-PS3 analogues showed that enhancing hydrophobicity in the conserved α-helical motif resulted in more potent cytolytic action. nih.gov

The interplay between these two factors is crucial; an appropriate level of positive charge ensures the peptide is drawn to the microbial surface, while balanced hydrophobicity allows it to disrupt the membrane effectively. mdpi.com

Design and Characterization of Dermaseptin AA-3-6 Analogues and Chimeric Peptides

The insights gained from SAR studies have enabled the design of novel dermaseptin analogues and chimeric peptides with improved therapeutic profiles. By altering amino acid sequences, researchers have successfully created derivatives with enhanced potency, broader activity spectra, and reduced toxicity.

Analogues by Amino Acid Substitution: One common strategy is the substitution of specific amino acid residues to modulate net charge or hydrophobicity.

K4K20S4: A derivative of dermaseptin S4 was created by replacing methionine at position 4 and asparagine at position 20 with lysine residues. This substitution increased the net charge from +4 to +6, leading to enhanced antimicrobial activity. nih.govnih.gov

K3K4B2: This analogue of dermaseptin B2 involved a double substitution of tryptophan at position 3 and serine at position 4 with lysine residues. The resulting peptide was more active against Acinetobacter baumannii than the native B2. nih.gov

Dermaseptin-PS3 Analogues: Two analogues of Dermaseptin-PS3 were designed. One, K5,17-DPS3, had two acidic residues replaced by lysine to increase cationicity. The other, L10,11-DPS3, had two neutral amino acids replaced with the more hydrophobic leucine (B10760876) in a conserved region. Both modifications led to enhanced antimicrobial activity. nih.gov

Chimeric Peptides: Another innovative approach is the creation of chimeric peptides, which combine a dermaseptin derivative with another functional peptide sequence to achieve synergistic effects.

DD13-RIP: A chimeric peptide was constructed by fusing DD13, a bactericidal dermaseptin derivative, with RIP, an RNAIII-inhibiting peptide that prevents staphylococcal biofilm formation. This hybrid peptide was highly effective in preventing graft-associated infections by antibiotic-resistant staphylococci. nih.govnih.gov

Hormonotoxin (H-B2): A hormonotoxin was developed by conjugating an analog of luteinizing hormone-releasing hormone (LHRH) to dermaseptin B2. This design aims to target cancer cells that overexpress the LHRH receptor, delivering the cytotoxic dermaseptin peptide directly to the tumor cells. mdpi.com

These examples highlight how the foundational knowledge of dermaseptin SAR enables the engineering of new peptide-based molecules for specific therapeutic applications. nih.govmdpi.com

Table 2: Examples of Designed Dermaseptin Analogues This table is interactive. You can sort and filter the data.

Original Peptide Analogue/Derivative Modification(s) Purpose of Modification Result Reference(s)
Dermaseptin S4 (DRS-S4) K4K20S4 M4K and N20K substitutions Increase net charge Enhanced antimicrobial activity nih.gov, nih.gov
Dermaseptin B2 (DRS-B2) K3K4B2 W3K and S4K substitutions Increase net charge/modify properties Increased activity against A. baumannii nih.gov
Dermaseptin-PS3 (DPS3) K5,17-DPS3 Substitution of acidic residues with Lysine Increase cationicity Enhanced antimicrobial activity nih.gov
Dermaseptin-PS3 (DPS3) L10,11-DPS3 Substitution of neutral residues with Leucine Increase hydrophobicity Enhanced antimicrobial and anticancer activity nih.gov
Dermaseptin Derivative (DD13) DD13-RIP Fused with RNAIII-inhibiting peptide (RIP) Combine bactericidal and anti-biofilm activity Prevention of staphylococcal graft infections nih.gov
Dermaseptin B2 (DRS-B2) H-B2 (Hormonotoxin) Conjugated to an LHRH analog Target LHRH-receptor-positive cancer cells Dose-dependent reduction in cancer cell viability mdpi.com

Table of Compounds

Advanced Research Methodologies and Analytical Techniques in Dermaseptin Aa 3 6 Research

Peptide Synthesis and Purification Strategies

The production and isolation of pure Dermaseptin (B158304) AA-3-6 are foundational steps for any subsequent biological or structural investigation. Chemical synthesis is the predominant method for obtaining this and other dermaseptin peptides.

Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing Dermaseptin AA-3-6 and its derivatives. vulcanchem.com This technique involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. vulcanchem.comnih.gov The Fmoc (9-fluorenylmethyloxycarbonyl) active ester chemistry is commonly applied in this process. nih.gov SPPS allows for precise control over the amino acid sequence, which is essential for creating both the natural peptide and its modified analogs with potentially enhanced properties. vulcanchem.com The process concludes with the cleavage of the peptide from the resin support and the removal of protecting groups. vulcanchem.com

Following synthesis, the crude peptide product contains the target molecule along with various impurities. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary technique used for the purification of this compound. nih.govnih.gov This chromatographic method separates molecules based on their hydrophobicity. The crude peptide mixture is passed through a column, often a C4 or C18 column, and a gradient of an organic solvent, typically acetonitrile (B52724) in water with trifluoroacetic acid, is used to elute the components. nih.govresearchgate.net Fractions are collected and analyzed to isolate the peptide to a high degree of purity, often exceeding 98%. nih.gov The purity of the final product is a critical factor for accurate biological and structural studies.

Table 1: RP-HPLC Purification of Dermaseptin Peptides This table is interactive. Click on the headers to sort the data.

Peptide Column Type Mobile Phase Purity Achieved Reference
Dermaseptin C18 RP Acetonitrile/Water with 0.1% TFA >95% researchgate.net
Dermaseptin S4 Derivatives Semipreparative C4 Acetonitrile/Water with 0.1% TFA 98-99% nih.gov
Dermaseptin-PH C-18 analytical, SOURCE™, and μRPC Acetonitrile gradients Not specified embrapa.br

To confirm the identity and primary structure of the synthesized and purified this compound, a combination of mass spectrometry and Edman degradation is employed. Mass spectrometry, particularly electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS, is used to determine the molecular weight of the peptide. embrapa.br The measured mass is compared to the theoretical mass calculated from the amino acid sequence.

Tandem mass spectrometry (MS/MS) and automated Edman degradation are used for sequencing. embrapa.brresearchgate.net Edman degradation sequentially removes amino acid residues from the N-terminus of the peptide, which are then identified. creative-proteomics.com This method provides direct sequence information, confirming the correct assembly of the peptide during synthesis. researchgate.net MS/MS experiments, on the other hand, involve fragmenting the peptide inside the mass spectrometer and analyzing the resulting fragment ions to deduce the sequence. researchgate.net

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Biophysical Characterization Techniques

Understanding the three-dimensional structure of this compound is crucial for elucidating its mechanism of action. Biophysical techniques are used to study the peptide's conformation, particularly its tendency to adopt an α-helical structure, which is believed to be critical for its antimicrobial activity. nih.gov

Circular Dichroism (CD) spectroscopy is a widely used technique to study the secondary structure of peptides in different environments. nih.govmdpi.com Dermaseptins, including analogs of AA-3-6, typically exhibit a random coil conformation in aqueous solutions. mdpi.com However, in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or lipid vesicles, they undergo a conformational change to an α-helical structure. nih.govmdpi.com CD spectra of α-helical peptides are characterized by distinct positive and negative bands. The percentage of helicity can be estimated from the CD data, providing quantitative insight into the peptide's folding upon interaction with model membranes. nih.govmdpi.com

Table 2: Secondary Structure Analysis of Dermaseptin Peptides by CD Spectroscopy This table is interactive. Click on the headers to sort the data.

Peptide Environment Conformation Helicity (%) Reference
Dermaseptin-PH 10 mM Ammonium Acetate/Water Random Coil Not specified mdpi.com
Dermaseptin-PH 50% TFE/10 mM Ammonium Acetate/Water α-Helical 35 mdpi.com
DPT9 Membrane-mimic α-Helical 24 nih.gov
K⁸, ²³-DPT9 Membrane-mimic α-Helical 39 nih.gov

Fourier-Transform Infrared (FTIR) spectroscopy is another powerful technique for analyzing the secondary structure of proteins and peptides. uj.edu.pl It measures the vibrations of molecular bonds, and the amide I band (1600-1700 cm⁻¹) in the FTIR spectrum is particularly sensitive to the peptide's secondary structure. nih.govmdpi.com By analyzing the position and shape of the amide I band, researchers can differentiate between α-helices, β-sheets, and random coil structures. uj.edu.pl FTIR can be used to study the conformational changes of this compound upon interaction with lipid bilayers, complementing the data obtained from CD spectroscopy. embrapa.bruj.edu.pl This technique can provide detailed information about the orientation and insertion of the peptide into the membrane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides like this compound in different environments. wikipedia.orgnih.gov NMR can provide detailed information about the peptide's conformation, including the formation of α-helices, and how this structure is influenced by its interaction with membrane-mimicking environments such as detergent micelles or lipid bicelles. researchgate.netethz.ch Two-dimensional NMR experiments, such as COSY and NOESY, can reveal through-bond and through-space correlations between atoms, respectively, which are essential for a complete structural elucidation. wikipedia.org For instance, NMR studies on related dermaseptins have been instrumental in demonstrating the transition from a disordered state in aqueous solution to a stable α-helical conformation in the presence of trifluoroethanol (TFE), a solvent that mimics the hydrophobic environment of a cell membrane. researchgate.net

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study the binding and insertion of peptides into lipid membranes. This method often utilizes intrinsic fluorophores, such as the tryptophan residue present in many dermaseptins, or extrinsic fluorescent probes. The fluorescence emission of tryptophan is highly sensitive to its local environment. A blue shift in the emission maximum and an increase in fluorescence intensity are typically observed when the tryptophan residue moves from a polar aqueous environment to the nonpolar interior of a lipid bilayer, indicating peptide insertion. researchgate.net This technique allows for the real-time monitoring of peptide-membrane interactions and can provide insights into the depth of peptide penetration into the membrane. researchgate.net

Microscopic and Imaging Techniques for Cellular Analysis

Microscopy techniques provide direct visual evidence of the morphological and topographical changes induced by this compound on microbial cells, offering crucial insights into its membrane-disrupting mechanism.

Atomic Force Microscopy (AFM) for Membrane Surface Alterations

Atomic Force Microscopy (AFM) offers a powerful means to investigate the surface topography of microbial membranes at the nanoscale, both in air and in liquid environments. mdpi.com Unlike SEM, AFM does not require extensive sample preparation like dehydration or coating, which allows for the imaging of cells in a more native state. mdpi.com AFM has been used to study the effects of dermaseptin derivatives on bacteria, revealing significant changes in surface roughness and the formation of distinct morphological alterations on the cell surface following peptide treatment. nih.govresearchgate.net By operating in tapping mode, AFM can minimize destructive lateral forces on soft biological samples. mdpi.com The high resolution of AFM can even allow for the visualization of individual pores or defects created by the peptide in the bacterial membrane. nist.govnih.gov

Molecular Biology Approaches

Molecular biology techniques are essential for understanding the genetic basis of this compound production and for generating modified versions of the peptide with potentially enhanced properties. The cDNA encoding the biosynthetic precursor of dermaseptins can be identified from frog skin secretions using techniques like the rapid amplification of cDNA ends (RACE)-PCR. mdpi.com The precursor typically consists of a signal peptide, an acidic propiece, and the mature peptide sequence. researchgate.net

Cloning the gene into expression vectors allows for the production of the peptide in bacterial or yeast systems. embrapa.br Site-directed mutagenesis can then be employed to create variants of this compound with specific amino acid substitutions. This enables researchers to probe the role of individual residues in the peptide's structure, activity, and specificity. For example, by altering the charge or hydrophobicity of the peptide, it is possible to investigate how these properties influence its antimicrobial and cytotoxic activities. oup.com These molecular biology approaches, combined with the analytical techniques described above, provide a comprehensive toolkit for the detailed investigation of this compound.

Complementary DNA (cDNA) Cloning and Sequencing (RACE-PCR)

To identify and characterize the genetic blueprint of Dermaseptin peptides, researchers employ complementary DNA (cDNA) cloning and sequencing. mdpi.com A crucial technique in this process is the Rapid Amplification of cDNA Ends (RACE), a specialized form of polymerase chain reaction (PCR). neb.comnih.govthermofisher.com

The process begins with the isolation of polyadenylated mRNA from the skin secretions of the source organism, often frogs from the Phyllomedusinae subfamily. mdpi.com This mRNA is then used as a template for reverse transcription to create a library of cDNA. mdpi.com The RACE technique is specifically designed to amplify the ends of these cDNA molecules, even when the full sequence is unknown. neb.comnih.govthermofisher.com For 5' RACE, a gene-specific primer that is antisense to a known internal sequence of the dermaseptin gene is used to synthesize the first strand of cDNA. thermofisher.com A universal adapter sequence is then added to the 3' end of this cDNA, allowing for subsequent PCR amplification using the gene-specific primer and a primer complementary to the adapter. neb.comthermofisher.com This process reveals the 5' end of the transcript. neb.com Similarly, 3' RACE utilizes the natural poly(A) tail of eukaryotic mRNA for initial priming with an oligo-dT adapter primer, enabling the amplification of the 3' end of the gene. nih.govthermofisher.com

Once the full-length cDNA is amplified, it is cloned into a vector and sequenced. nih.gov This sequencing data reveals the complete open-reading frame of the Dermaseptin precursor protein. mdpi.com Typically, this precursor consists of a signal peptide, an acidic pro-region, and the mature peptide sequence, which is released after enzymatic cleavage. mdpi.com This molecular cloning approach has been successfully used to identify novel Dermaseptin peptides and their precursors. mdpi.com

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analysis

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive technique used to quantify the expression levels of specific genes, such as the one encoding this compound. researchgate.netnih.govnih.gov This method allows researchers to understand how the expression of the Dermaseptin gene is regulated under different conditions or in different tissues. scispace.combioone.org

The process starts with the extraction of total RNA from the cells or tissues of interest. This RNA is then reverse transcribed into cDNA. The resulting cDNA serves as the template for the qPCR reaction. In the qPCR step, the amplification of the target gene (Dermaseptin) is monitored in real-time using fluorescent dyes or probes. The amount of fluorescence is directly proportional to the amount of amplified DNA, which in turn reflects the initial amount of mRNA present in the sample.

To ensure the accuracy of the results, the expression level of the target gene is normalized to that of one or more stable reference genes, also known as housekeeping genes. nih.gov The selection of appropriate reference genes is critical for reliable quantification. nih.govnih.gov By comparing the expression levels of the Dermaseptin gene across different samples, researchers can gain insights into its physiological role and regulation. researchgate.net For instance, RT-qPCR has been used to demonstrate how Dermaseptin can influence the gene expression of antioxidant enzymes in Candida auris. researchgate.net

In Vitro Biological Activity Assays

A variety of in vitro assays are essential to determine the biological functions of this compound, particularly its antimicrobial and cytotoxic properties.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assays

The antimicrobial potency of this compound is primarily assessed using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) assays. nih.govmdpi.comrsc.orgmdpi.com The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period. biotecnologiebt.it

These assays are typically performed in 96-well microtiter plates using a broth microdilution method. nih.gov A standardized suspension of the test microorganism (bacteria or fungi) is added to wells containing serial dilutions of the Dermaseptin peptide. mdpi.commdpi.com The plates are then incubated, and the MIC is determined by observing the lowest concentration at which no turbidity or growth is visible. mdpi.combiotecnologiebt.it

To determine the MBC or MFC, which is the lowest concentration that kills 99.9% of the initial microbial population, an aliquot from the wells showing no growth in the MIC assay is subcultured onto an agar (B569324) plate. mdpi.commdpi.com After further incubation, the lowest peptide concentration that results in no colony formation is recorded as the MBC or MFC. mdpi.com These assays have demonstrated that Dermaseptin and its derivatives are active against a range of pathogens, including multidrug-resistant bacteria like Acinetobacter baumannii and fungi like Candida auris. nih.govrsc.org

Table 1: Antimicrobial Activity of Dermaseptin Derivatives Against Acinetobacter baumannii

Peptide MIC (µg/mL) MBC (µg/mL)
S4 12.5 25
K4S4(1-16) 6.25 12.5
K4K20S4 3.125 6.25
B2 12.5 25
K3K4B2 6.25 12.5

Data sourced from a study on Dermaseptin derivatives. nih.gov

Table 2: Antifungal Activity of Dermaseptin Against Candida Species

Organism MIC (µg/mL) MFC (µg/mL)
C. albicans 0.125 0.25
C. auris 7.81–15.62 15.62–31.25

Data sourced from a study on the antifungal activity of Dermaseptin. rsc.org

Cell Proliferation and Viability Assays (e.g., Resazurin, MTT)

To evaluate the potential cytotoxicity of this compound against mammalian cells, researchers use cell proliferation and viability assays such as the MTT and Resazurin assays. nih.govresearchgate.netuonbi.ac.kemdpi.com These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the dissolved crystals.

The Resazurin assay works on a similar principle, where the blue, non-fluorescent dye Resazurin is reduced to the pink, highly fluorescent Resorufin by metabolically active cells. mdpi.comresearchgate.netscielo.br The fluorescence intensity is then measured to determine the percentage of viable cells. mdpi.com These assays are crucial for determining the concentration-dependent cytotoxic effects of Dermaseptin peptides on various cell lines, including cancer cells and normal cell lines, thereby assessing their therapeutic index. nih.govuonbi.ac.kesemanticscholar.org

Table 3: Cytotoxicity of Dermaseptin Derivatives on HEp-2 Cells

Peptide CC50 (µg/mL)
S4 16.51
K4S4(1-16) 68.9
K4K20S4 75.71
B2 30.4
K3K4B2 61.25

CC50 is the peptide concentration that causes 50% cytotoxicity. Data sourced from a study on Dermaseptin derivatives. nih.govresearchgate.net

Biofilm Inhibition and Eradication Assays

Bacterial biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Assays to test the ability of this compound to inhibit the formation of biofilms or eradicate existing ones are therefore of significant interest. mdpi.commdpi.com

Biofilm inhibition assays (Minimum Biofilm Inhibitory Concentration, MBIC) involve incubating bacteria with various concentrations of the peptide from the onset of culture to determine the lowest concentration that prevents biofilm formation. mdpi.commdpi.com Biofilm eradication assays (Minimum Biofilm Eradication Concentration, MBEC) are performed on pre-formed, mature biofilms. mdpi.com The biofilms are treated with the peptide for a set period, and the viability of the remaining bacteria is assessed. researchgate.net

The amount of biofilm is often quantified using a crystal violet staining method. rsc.orgresearchgate.net The dye stains the attached biofilm, and after washing away excess stain, the bound dye is solubilized and its absorbance is measured. researchgate.net Studies have shown that some Dermaseptin peptides can effectively inhibit biofilm formation by pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. mdpi.comsemanticscholar.orgresearchgate.net

Table 4: Anti-Biofilm Activity of a Dermaseptin Peptide (Der-PS4)

Microorganism MBIC (µM) MBEC (µM)
S. aureus 4 64
MRSA 8 >128
E. faecalis 32 128
E. coli 8 32
P. aeruginosa 16 >128

Data sourced from a study on the anti-biofilm activity of Dermaseptin-PS4. mdpi.com

Wound Healing and Cell Migration Assays

The potential of this compound to promote tissue repair can be evaluated using in vitro wound healing and cell migration assays. uonbi.ac.ketjnpr.org The most common method is the scratch assay. nih.gov

In a scratch assay, a confluent monolayer of cells, often fibroblasts or keratinocytes, is mechanically "wounded" by creating a scratch with a pipette tip. uonbi.ac.kenih.gov The cells are then treated with the Dermaseptin peptide, and the closure of the "wound" over time is monitored using microscopy. uonbi.ac.keibidi.com The rate of cell migration into the cell-free area is quantified by measuring the change in the width of the scratch over several hours or days. tjnpr.orgibidi.com

This assay provides valuable information on the ability of the peptide to stimulate the collective migration of cells, a crucial step in the wound healing process. nih.gov Research has shown that some Dermaseptin peptides can inhibit the migration of cancer cells, indicating potential anti-metastatic properties. uonbi.ac.ke

Table 5: Chemical Compounds Mentioned

Compound Name
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
Acetonitrile
Actinomycin C
Ampicillin
Crystal Violet
Doxorubicin
Meropenem
Methanol
Mitomycin C
Norfloxacin
Resazurin
Resorufin

Future Research Directions and Conceptual Therapeutic Potential

Rational Peptide Design and Engineering for Enhanced Efficacy and Selectivity

The inherent properties of dermaseptins, such as their cationic nature and amphipathic helical structure, make them amenable to rational design and engineering. wikipedia.orgnih.gov The goal of these modifications is to improve their therapeutic index by increasing their potency against target pathogens while minimizing toxicity to host cells.

Key strategies in the rational design of dermaseptin (B158304) analogs include:

Amino Acid Substitution: Replacing specific amino acids can modulate the peptide's net charge, hydrophobicity, and helical content. For instance, increasing the net positive charge, often by incorporating lysine (B10760008) residues, can enhance the initial electrostatic interaction with negatively charged microbial membranes. nih.govmdpi.com Studies on other dermaseptins have shown that optimizing the positive charge to a range of +4 to +6 is crucial for potent antimicrobial activity. nih.gov

Truncation and Hybridization: Structure-activity relationship studies have revealed that the N-terminal helical domain of dermaseptins is often essential for their antimicrobial activity. nih.gov This has led to the design of truncated derivatives that retain potency but exhibit reduced cytotoxicity. nih.gov Furthermore, creating hybrid peptides by fusing dermaseptin fragments with other bioactive peptides, such as those that inhibit quorum sensing, can lead to synergistic effects and novel mechanisms of action. nih.gov For example, a chimeric peptide combining a dermaseptin derivative with an RNA III-inhibiting peptide (RIP) demonstrated enhanced efficacy against staphylococcal infections. nih.gov

Modulating Hydrophobicity: The hydrophobicity of the peptide is critical for its insertion into and disruption of microbial membranes. nih.gov Fine-tuning hydrophobicity, for instance by incorporating non-standard amino acids like cyclohexylalanine, can significantly impact antimicrobial potency. nih.gov However, excessive hydrophobicity can also lead to increased toxicity towards mammalian cells, necessitating a careful balance. nih.gov

These design principles are guided by computational modeling and biophysical techniques to predict and analyze the structural and functional consequences of modifications. The overarching aim is to develop dermaseptin-based peptides with superior selectivity for microbial or cancer cells over host cells. nih.govnih.gov

Development of Novel Delivery Systems for Dermaseptin AA-3-6

A significant hurdle in the clinical application of peptide-based drugs like this compound is their susceptibility to degradation, potential for systemic toxicity, and challenges in reaching the target site. vulcanchem.com Novel delivery systems are being explored to overcome these limitations.

Potential delivery strategies include:

Encapsulation: Loading this compound into nanoparticles, liposomes, or thermosensitive gels can protect it from enzymatic degradation and control its release. vulcanchem.comnih.gov For example, loading the chemotherapeutic drug paclitaxel (B517696) and a dermaseptin peptide into a thermosensitive gel created a drug reservoir at the tumor site, enhancing the drug's local concentration and therapeutic effect. nih.gov

Carrier-based Systems: A proposed novel drug delivery system utilizes the affinity of dermaseptin analogues for the plasma membrane of human erythrocytes. wikipedia.org The peptide is transiently loaded onto red blood cells, which then act as carriers, transporting the peptide through the circulation to microbial targets where it is transferred to the microbial membrane. wikipedia.org

Nanoparticle Adsorption: Adsorbing dermaseptins onto nanoparticles, such as those made from alginate, has been shown to enhance their antibacterial activity. nih.gov This approach can improve the stability and efficacy of the peptide. nih.gov

These delivery systems aim to improve the bioavailability and therapeutic efficacy of this compound while minimizing off-target effects.

Investigation of Microbial Resistance Mechanisms to this compound

While a key advantage of antimicrobial peptides is their membrane-disrupting mechanism, which is thought to be less prone to the development of resistance compared to conventional antibiotics, the potential for microbial adaptation and resistance cannot be entirely dismissed. vulcanchem.com Understanding the potential mechanisms by which microbes could develop resistance to this compound is crucial for its long-term therapeutic viability.

Possible resistance mechanisms that warrant investigation include:

Membrane Modification: Bacteria may alter their membrane composition to reduce the net negative charge, thereby weakening the initial electrostatic attraction of the cationic peptide.

Efflux Pumps: Microorganisms might utilize efflux pumps to actively transport the peptide out of the cell. nih.gov

Proteolytic Degradation: Bacteria could secrete proteases that degrade the peptide before it can reach its target. researchgate.net

Biofilm Formation: The formation of biofilms can create a physical barrier that hinders peptide penetration and protects the embedded microbes. nih.gov

Research in this area will involve exposing various microbial strains to sub-lethal concentrations of this compound over extended periods and analyzing the genetic and phenotypic changes in any resistant variants that emerge.

Exploration of Synergistic Effects with Established Antimicrobial and Anticancer Agents

Combining this compound with existing antimicrobial or anticancer drugs could lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects. nih.gov This approach could potentially lower the required doses of each agent, reducing toxicity and combating drug resistance.

Areas for exploration include:

Combination with Conventional Antibiotics: The membrane-permeabilizing action of this compound could facilitate the entry of conventional antibiotics into bacterial cells, enhancing their efficacy against resistant strains. nih.gov Synergistic effects have been observed between other antimicrobial peptides and antibiotics against various pathogens. researchgate.net

Combination with Anticancer Drugs: In cancer therapy, this compound could be used in conjunction with chemotherapeutic agents. frontiersin.org Its ability to disrupt cancer cell membranes may increase the uptake and effectiveness of these drugs. nih.gov Studies with other dermaseptins have shown synergistic or additive effects when combined with anticancer drugs. nih.govmdpi.com For example, a dermaseptin peptide combined with paclitaxel in a gel formulation showed enhanced tumor cell uptake of the chemotherapeutic agent. nih.gov

Combination with other Antimicrobial Peptides: Combining different dermaseptins or dermaseptins with other classes of antimicrobial peptides can also result in synergistic interactions. researchgate.netnih.gov

Potential Applications in Agrobiotechnology and Crop Protection via Plant Transgenesis

The broad-spectrum antimicrobial activity of dermaseptins makes them attractive candidates for enhancing disease resistance in agriculturally important plants. nih.gov Genetic engineering can be employed to express the gene encoding this compound in plants, a process known as plant transgenesis.

Key research aspects in this area include:

Enhanced Pathogen Resistance: Transgenic plants expressing dermaseptins have shown increased resistance to a variety of plant pathogens, including bacteria and fungi. nih.govconicet.gov.ar For instance, transgenic sweet orange plants expressing a dermaseptin coding sequence exhibited reduced symptoms of citrus canker. conicet.gov.arresearchgate.net Similarly, expression of a dermaseptin peptide in tobacco has been shown to confer resistance to pathogens. nih.gov

Broad-Spectrum Protection: The ability of dermaseptins to target a wide range of microbes could provide durable and broad-spectrum resistance in crops, reducing the need for chemical pesticides. nih.govconicet.gov.ar

Fusion Proteins for Enhanced Activity: The efficacy of dermaseptin in plants can be potentially enhanced by creating fusion proteins. For example, fusing an antibacterial peptide to a chitin-binding domain has been shown to inhibit the growth of plant pathogens more effectively. nih.gov

Further Elucidation of Multifunctional Activities and Undiscovered Biological Roles

While the antimicrobial and anticancer properties of dermaseptins are the most studied, these peptides may possess other, as-yet-undiscovered biological functions. nih.gov The field of peptide research is continually revealing the multifunctional nature of these molecules.

Future research could uncover novel activities of this compound, such as:

Immunomodulatory Effects: Some antimicrobial peptides are known to modulate the host immune response, acting as chemoattractants for immune cells or influencing inflammatory pathways. nih.govfrontiersin.org Investigating whether this compound has such properties could open up new therapeutic applications in inflammatory or autoimmune diseases.

Antiviral Activity: Certain dermaseptins have demonstrated activity against enveloped viruses. vulcanchem.com Further screening of this compound against a panel of viruses could reveal antiviral potential. vulcanchem.com

Wound Healing Properties: The antimicrobial and potential immunomodulatory activities of this compound could contribute to accelerated wound healing.

A deeper understanding of the full spectrum of biological activities of this compound will be crucial for unlocking its complete therapeutic potential.

Table of Research Findings on Dermaseptin Analogs and Related Peptides:

Peptide/AnalogModification/SourceKey Finding
Dermaseptin-Derivative-RIP Chimera Hybrid peptideEnhanced efficacy against staphylococcal infections, including MRSA. nih.gov
Dermaseptin-PP Combined with Paclitaxel in a gelIncreased uptake of Paclitaxel by tumor cells. nih.gov
Dermaseptin-PD-1 & PD-2 Pachymedusa dacnicolorSynergistic antimicrobial effect against E. coli. nih.govmdpi.com
Transgenic Sweet Orange Expressing a dermaseptin geneReduced symptoms of citrus canker disease. conicet.gov.arresearchgate.net
DMPC-10A Rationally designed 10-mer derivativeRetained antimicrobial activity of the parent peptide with optimized charge and hydrophobicity. nih.gov
DRP-AC4a Modified DRP-AC4 from Agalychnis callidryasIncreased net positive charge led to significantly increased potency against bacteria. mdpi.com

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